molecular formula C19H21N3O3S B611007 3-Phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

3-Phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B611007
M. Wt: 371.5 g/mol
InChI Key: GONIBFCARADPAC-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of pyrazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential biological activities. Further studies could also investigate its mechanism of action and potential applications in medicine or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SSE15206 involves the preparation of pyrazoline derivatives through the reaction of chalcones with hydrazine hydrate in the presence of acetic acid. The resulting pyrazoline is then reacted with thioamide to form the final product . The reaction conditions typically involve refluxing the reactants in ethanol or another suitable solvent for several hours .

Industrial Production Methods: Industrial production of SSE15206 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

properties

IUPAC Name

5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONIBFCARADPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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